Diethyl 5,5'-(thiophen-3-ylmethanediyl)bis(4-hydroxy-2-methylthiophene-3-carboxylate)
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Overview
Description
ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of various substituents through reactions such as esterification, hydroxylation, and methylation. Common reagents used in these reactions include ethyl chloroformate, sodium hydroxide, and methyl iodide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Purification steps such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the ester groups can produce alcohols. Substitution reactions on the thiophene ring can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the hydroxy and ester groups can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can lead to changes in the conformation and function of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE can be compared with other thiophene derivatives, such as:
2-Acetylthiophene: A simpler thiophene derivative with an acetyl group.
Thiophene-2-carboxylic acid: A thiophene derivative with a carboxylic acid group.
2,5-Dimethylthiophene: A thiophene derivative with two methyl groups.
The uniqueness of ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE lies in its combination of multiple functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H22O6S3 |
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Molecular Weight |
466.6 g/mol |
IUPAC Name |
ethyl 5-[(4-ethoxycarbonyl-3-hydroxy-5-methylthiophen-2-yl)-thiophen-3-ylmethyl]-4-hydroxy-2-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H22O6S3/c1-5-26-20(24)13-10(3)29-18(16(13)22)15(12-7-8-28-9-12)19-17(23)14(11(4)30-19)21(25)27-6-2/h7-9,15,22-23H,5-6H2,1-4H3 |
InChI Key |
BHLDUKFJXATUGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1O)C(C2=CSC=C2)C3=C(C(=C(S3)C)C(=O)OCC)O)C |
Origin of Product |
United States |
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